Sulfathiazole-(phenyl-13C6)
Overview
Description
Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2
. This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.
Physical And Chemical Properties Analysis
Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .
Scientific Research Applications
Analytical Chemistry Standard
Sulfathiazole-(phenyl-13C6): is used as an analytical standard in chromatography for the quantification and identification of sulfonamide residues in various samples . Its isotopic labeling with carbon-13 allows for precise tracking and measurement in mass spectrometry, making it a valuable tool for ensuring the accuracy of analytical methods.
Environmental Analysis
This compound serves as a reference standard in environmental analysis, particularly in the detection of pharmaceutical and veterinary residues . Its stability and well-defined characteristics enable researchers to monitor and assess the presence of sulfonamide contaminants in environmental samples.
Corrosion Inhibition
Research has explored the use of 4-Amino-N-(1,3-thiazol-2-yl)benzene sulfonamide derivatives as corrosion inhibitors for metals like copper in acidic solutions . The compound’s ability to form a protective layer on metal surfaces can significantly reduce the rate of corrosion, which is crucial in preserving the integrity of industrial equipment.
Antimicrobial Activity
Thiazole derivatives, including sulfathiazole, exhibit antimicrobial properties. They have been studied for their potential to act against various bacterial strains, making them candidates for the development of new antimicrobial drugs .
Pharmaceutical Research
In the pharmaceutical industry, Sulfathiazole-(phenyl-13C6) is used in the development and testing of new drug formulations. Its labeled isotopes provide a means to trace the metabolic pathways and interactions of sulfonamide drugs within biological systems .
Bioactive Molecule Synthesis
Thiazole rings are integral in synthesizing bioactive molecules with potential therapeutic applications. They are key components in compounds with diverse biological activities, such as antidiabetic, antitumor, and neuroprotective agents .
Veterinary Medicine
As a stable isotope-labeled compound, Sulfathiazole-(phenyl-13C6) is utilized in veterinary medicine to investigate the pharmacokinetics and residue distribution of sulfonamide drugs in animals, ensuring the safety and efficacy of veterinary treatments .
Mechanism of Action
Target of Action
Sulfathiazole-(phenyl-13C6), also known as 4-Amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide, is a short-acting sulfa drug . It primarily targets a wide range of gram-positive and gram-negative pathogenic microorganisms . Although no longer used in humans, it is used in cattle .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UQUYMPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746847 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196157-72-8 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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